Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxypiperidine and ethyl triazole-4-carboxylate.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions.
Addition of Reagents: Triethylamine is added as a base to facilitate the reaction. The ethyl triazole-4-carboxylate is then added to the reaction mixture.
Stirring and Extraction: The reaction mixture is stirred at 0°C for 30 minutes, followed by extraction with methylene chloride to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-inflammatory properties. The compound has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Biological Studies: The compound is used in studies related to neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to its neuroprotective effects.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing for accurate results.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, which is involved in protein folding and stress response.
Apoptosis Inhibition: It inhibits apoptosis by reducing the expression of the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating immune response and inflammation.
Comparison with Similar Compounds
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds containing the 4-hydroxypiperidine group have shown antiproliferative activity against cancer cell lines.
Piperidine Derivatives: Piperidine-containing compounds are widely used in the pharmaceutical industry for their diverse biological activities.
Similar Compounds
- Pyrimidine derivatives containing 4-hydroxypiperidine groups.
- Piperidine derivatives with various substitutions and functional groups.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and biological research. Its diverse chemical reactivity and promising pharmacological properties make it a valuable compound for further studies and applications.
Biological Activity
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential, particularly in neuroprotection and anti-inflammatory applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C11H18N4O3
- CAS Number: 1713713-75-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxypiperidine with ethyl triazole-4-carboxylate under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. The process includes stirring at low temperatures to ensure optimal yields.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglial cells. This inhibition suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Endoplasmic Reticulum Stress:
- Reduces expression of the ER chaperone BIP, which is crucial for protein folding and stress response.
-
Apoptosis Inhibition:
- Decreases the expression of cleaved caspase-3, a marker for apoptosis in neuronal cells.
-
NF-kB Pathway Modulation:
- Inhibits the NF-kB pathway, which plays a pivotal role in inflammatory responses.
Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has demonstrated significant anti-inflammatory activity. It has been evaluated for its ability to reduce inflammation markers in various models, making it a candidate for treating conditions characterized by chronic inflammation.
Pharmacological Applications
This compound is currently being investigated for several applications:
- Neurodegenerative Diseases: Potential use in treatments for Alzheimer's and Parkinson's diseases due to its neuroprotective effects.
- Ischemic Stroke: Research suggests it may help in reducing neuronal damage following ischemic events.
Study 1: Neuroprotective Efficacy
In a study published in Frontiers in Neuroscience, researchers evaluated the compound's effects on neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage compared to untreated controls.
Treatment Group | Cell Viability (%) | NO Production (µM) |
---|---|---|
Control | 50 | 25 |
Compound Dose 1 | 75 | 10 |
Compound Dose 2 | 85 | 5 |
Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory properties of this compound using an LPS-stimulated macrophage model. The findings revealed a marked reduction in inflammatory cytokines, supporting its potential therapeutic use in inflammatory disorders.
Treatment Group | TNF-α Production (pg/mL) |
---|---|
Control | 300 |
Compound Dose 1 | 150 |
Compound Dose 2 | 75 |
Properties
IUPAC Name |
ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-2-18-10(16)9-7-15(14-13-9)8-11(17)3-5-12-6-4-11/h7,12,17H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAFSDOFJSPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2(CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.